Home > Products > Screening Compounds P112255 > N-(3-Aminocyclopentyl)ethane-1-sulfonamide
N-(3-Aminocyclopentyl)ethane-1-sulfonamide -

N-(3-Aminocyclopentyl)ethane-1-sulfonamide

Catalog Number: EVT-13349270
CAS Number:
Molecular Formula: C7H16N2O2S
Molecular Weight: 192.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(3-Aminocyclopentyl)ethane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. The compound's unique structure and properties make it a candidate for further research and development.

Source

The compound is primarily synthesized through organic chemistry methods, often involving cyclization reactions and functional group modifications. Various patents and scientific literature document its synthesis and potential applications, highlighting its relevance in pharmaceutical research .

Classification

N-(3-Aminocyclopentyl)ethane-1-sulfonamide can be classified as:

  • Chemical Class: Sulfonamides
  • Functional Groups: Amino group, sulfonamide group
  • Molecular Formula: C₇H₁₄N₂O₂S
  • IUPAC Name: N-(3-Aminocyclopentyl)ethane-1-sulfonamide
Synthesis Analysis

Methods

The synthesis of N-(3-Aminocyclopentyl)ethane-1-sulfonamide typically involves several key steps:

  1. Preparation of Cyclopentylamine: Cyclopentylamine is synthesized through the reduction of cyclopentanone or via reductive amination.
  2. Formation of Sulfonamide: The cyclopentylamine is then reacted with an appropriate sulfonyl chloride (such as ethanesulfonyl chloride) to form the sulfonamide linkage.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography.

Technical Details

Molecular Structure Analysis

Structure

N-(3-Aminocyclopentyl)ethane-1-sulfonamide has a distinct molecular structure characterized by:

  • A cyclopentane ring attached to an amino group.
  • An ethane chain linking the amino group to a sulfonamide functional group.

Data

  • Molecular Weight: Approximately 174.26 g/mol
  • Structural Formula:
    NH2C5H9C2H5SO2NH2\text{NH}_2-\text{C}_5\text{H}_9-\text{C}_2\text{H}_5-\text{SO}_2\text{NH}_2
Chemical Reactions Analysis

Reactions

N-(3-Aminocyclopentyl)ethane-1-sulfonamide can participate in various chemical reactions, including:

  • Acid-Base Reactions: The amino group can act as a base, allowing it to interact with acids.
  • Substitution Reactions: The sulfonamide nitrogen can undergo nucleophilic substitutions under specific conditions.

Technical Details

The reactivity of this compound is influenced by its functional groups, which can be modified for specific applications in drug design or material science.

Mechanism of Action

Process

The mechanism of action for N-(3-Aminocyclopentyl)ethane-1-sulfonamide primarily involves:

  • Inhibition of specific enzymes related to disease pathways, particularly those involved in inflammatory responses.
  • Modulation of neurotransmitter systems due to its structural similarities with other bioactive compounds.

Data

Research indicates that compounds in this class may exhibit effects on cell signaling pathways, potentially leading to therapeutic benefits in conditions such as hypertension or heart disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Approximately 150–155 °C.

Chemical Properties

  • Solubility: Soluble in water and common organic solvents.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of the synthesized compound.

Applications

Scientific Uses

N-(3-Aminocyclopentyl)ethane-1-sulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Research Studies: Investigating its biochemical properties and effects on biological systems.

Potential therapeutic areas include:

  • Treatment of inflammatory diseases.
  • Modulation of metabolic pathways related to cardiovascular health.
Medicinal Chemistry and Synthetic Strategies

Lead Compound Identification via Small Molecule Microarray (SMM) Screening

The discovery of N-(3-aminocyclopentyl)ethane-1-sulfonamide (CAS# 1861869-88-6, MFCD31440537) originated from a high-throughput small molecule microarray (SMM) screening campaign targeting transcriptional regulators in cancer. This approach identified KI-Arv-03 (Compound 1) as a hit molecule binding CDK9/cyclin T1 complexes in cell lysates with high selectivity across the kinome. Initial profiling revealed its biochemical IC₅₀ against CDK9 to be 98 nM at physiologically relevant ATP concentrations (10 µM), with >100-fold selectivity over cell-cycle CDKs (e.g., CDK4/6). The compound’s core structure featured a pyrazolopyrimidine hinge-binding motif linked to an N-(3-aminocyclopentyl)ethane-1-sulfonamide group, which facilitated critical ionic interactions with Asp109 and Glu107 in the CDK9 solvent-exposed region. This sulfonamide moiety’s role in anchoring the compound to the P-loop residues was pivotal for initial activity, though its pharmacokinetic (PK) properties required optimization [1] [3].

Table 1: Key Properties of the SMM Screening Hit

PropertyValue
CDK9 IC₅₀ (10 µM ATP)98 nM
Selectivity (CDK9/CDK4)>195-fold
Core StructurePyrazolopyrimidine-sulfonamide conjugate
Key Binding InteractionsHinge (Cys106), Asp109, Glu107
Molecular FormulaC₇H₁₆N₂O₂S (Base scaffold)

Structure-Based Optimization of the Aminocyclopentyl Core

Docking studies of KI-Arv-03 into CDK9 (PDB: 3MY1) revealed that the 3-aminocyclopentyl fragment positioned the primary amine for optimal hydrogen bonding with catalytic residues Asp109 and Glu107. Structure-based optimization focused on modifying ring size and substituents to enhance these interactions:

  • Ring Contraction: Replacing cyclopentyl with cyclobutyl (Compound 2) reduced potency (IC₅₀ = 183 nM vs. 98 nM) due to suboptimal distance to Asp109. Azetidine analogs (Compound 3) further diminished activity (IC₅₀ = 490 nM), confirming the cyclopentyl ring’s geometric precision for residue engagement [3].
  • Functionalization: Adding a pendant amine to the cyclobutyl ring (Compound 8) restored potency (IC₅₀ = 26 nM) by enabling salt-bridge formation with Asp109. Hydroxyl extensions (Compound 6, IC₅₀ = 183 nM) were less effective, underscoring the amine’s role in electrostatic stabilization [3].
  • Steric Effects: N-Methylation of azetidine (Compound 4) abolished activity (IC₅₀ > 1,000 nM), confirming the requirement for a free H-bond donor [3].

Table 2: Impact of Core Modifications on CDK9 Inhibition

CompoundCore StructureCDK9 IC₅₀ (nM)Key Change
1 (Hit)3-Aminocyclopentyl98Baseline
23-Aminocyclobutyl183Ring contraction
33-Aminoazetidine490Smaller ring
4N-Methylazetidine>1,000Blocked H-bond donor
83-(Aminomethyl)cyclobutyl26Pendant amine extension

Structure-Activity Relationship (SAR) of Sulfonamide Derivatives

Systematic SAR exploration of the sulfonamide-linked region identified critical determinants of potency and selectivity:

  • Sulfonamide Alkyl Chain: Ethylsulfonamide (as in KB-0742) exhibited optimal balance of hydrophobic occupancy and metabolic stability. Methyl analogs showed reduced cellular permeability, while propyl chains increased off-target binding (e.g., CDK4 inhibition) [1] [3].
  • R₃ Substitutions: Chlorination at the pyrazolopyrimidine C-3 position (Compound 9) boosted CDK9 potency (IC₅₀ = 12 nM) but collapsed selectivity (CDK4 IC₅₀ = 216 nM, 18-fold selective). Non-halogenated derivatives maintained >100-fold CDK9 selectivity [3].
  • Solvent-Exposed Fragments: Primary amines outperformed acetamides (Compound 12) or ethers (Compound 7), reinforcing the ionic interaction with Asp109. Monomethylation (Compound 10) reduced affinity 5-fold, validating the need for unmodified -NH₂ [3].

The culmination of SAR efforts yielded Compound 28 (KB-0742), which retained the ethylsulfonamide group and incorporated optimized R₁/R₂ groups for enhanced oral bioavailability and in vivo efficacy in MYC-driven xenografts [3].

Fragment-Based Design for CDK9 Selectivity Enhancement

Selectivity over CDK2/CDK7 was achieved by exploiting differential electrostatic landscapes near the ATP-binding pocket:

  • Asp109 Engagement: The ethylsulfonamide linker’s orientation enabled salt-bridge formation with CDK9-specific Asp109, a residue replaced by asparagine (Asn) in CDK2 and serine (Ser) in CDK7. This conferred 360-fold selectivity over CDK7 [3].
  • Hydrophobic Pocket Engineering: Introduction of a 5-propyl group into the pyrazolopyrimidine core occupied a lipophilic cleft formed by Leu156 (CDK9), sterically repelled by bulkier residues in CDK2 (Phe) [3].
  • Fragment Linking: Hybridizing the sulfonamide-cyclopentylamine motif with a pyrazolo[3,4-d]pyrimidine core maintained <2 nM CDK9 affinity while reducing hERG risk and CYP3A4 time-dependent inhibition (TDI) – liabilities observed in early analogs [1].

Table 3: Selectivity Profile of Optimized Inhibitors

CompoundCDK9 IC₅₀ (nM)CDK2 (Fold Select)CDK4 (Fold Select)CDK7 (Fold Select)
1 (Hit)9845-fold195-fold360-fold
9128-fold18-fold42-fold
28 (KB-0742)<2>500-fold>500-fold>500-fold

Properties

Product Name

N-(3-Aminocyclopentyl)ethane-1-sulfonamide

IUPAC Name

N-(3-aminocyclopentyl)ethanesulfonamide

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-7-4-3-6(8)5-7/h6-7,9H,2-5,8H2,1H3

InChI Key

AXUOWRTVHNRMPT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCC(C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.